

# Chemical structure and IUPAC name of 2-(4-Bromophenoxy)acetonitrile

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## Compound of Interest

Compound Name: 2-(4-Bromophenoxy)acetonitrile

Cat. No.: B1268839

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## An In-depth Technical Guide to 2-(4-Bromophenoxy)acetonitrile

This technical guide provides a comprehensive overview of **2-(4-bromophenoxy)acetonitrile**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document outlines its chemical structure, physical properties, detailed experimental protocols for its synthesis, and its significant applications as a versatile building block in organic chemistry.

## Core Chemical Information

IUPAC Name: **2-(4-bromophenoxy)acetonitrile**

Chemical Structure:

The structure of **2-(4-bromophenoxy)acetonitrile** consists of a p-bromophenol moiety linked to an acetonitrile group through an ether bond. This configuration provides two primary sites for chemical modification: the nitrile group and the aryl bromide.

Synonyms: (4-Bromophenoxy)-acetonitrile

## Data Presentation

The key physical and chemical properties of **2-(4-bromophenoxy)acetonitrile** are summarized in the table below. This data is essential for its handling, application in synthesis, and characterization.

Property	Value	Source(s)
CAS Number	39489-67-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	212.04 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	≥95% - 98%	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD00464958	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 2-(4-Bromophenoxy)acetonitrile

The most common and efficient method for synthesizing **2-(4-bromophenoxy)acetonitrile** is via a Williamson ether synthesis. This protocol details the reaction between 4-bromophenol and a haloacetonitrile.

Materials:

- 4-Bromophenol
- Chloroacetonitrile (or Bromoacetonitrile)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone (or Dimethylformamide, DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

- Stir the resulting suspension at room temperature for 15 minutes.
- Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

#### Work-up and Purification:

- Dissolve the crude residue in ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The final product can be further purified by recrystallization or silica gel column chromatography to yield pure **2-(4-bromophenoxy)acetonitrile**.

## Synthetic Utility and Key Reactions

**2-(4-Bromophenoxy)acetonitrile** is a valuable intermediate due to its two reactive functional groups. The nitrile can be transformed into various nitrogen-containing moieties, while the aryl bromide is a handle for cross-coupling reactions.

## Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key chemical groups.<sup>[6]</sup>

- **Hydrolysis to Carboxylic Acid:** Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-(4-bromophenoxy)acetic acid, a precursor for esters and amides.<sup>[6][7]</sup>

- Protocol Outline: Dissolve the acetonitrile in an ethanol/water mixture, add excess strong base (e.g., 6M NaOH), and reflux until the starting material is consumed.[6] Cool the mixture and acidify with HCl to precipitate the carboxylic acid product.[6]
- Reduction to Primary Amine: Using strong reducing agents like Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation, the nitrile is converted to 2-(4-bromophenoxy)ethan-1-amine.[7] This introduces a primary amine group, a common feature in pharmaceutical compounds.[6][7]
- Protocol Outline: Add a solution of the acetonitrile in anhydrous ether dropwise to a suspension of  $\text{LiAlH}_4$  in the same solvent at 0 °C.[7] Reflux the mixture, then carefully quench with water and aqueous base to isolate the amine.[7]

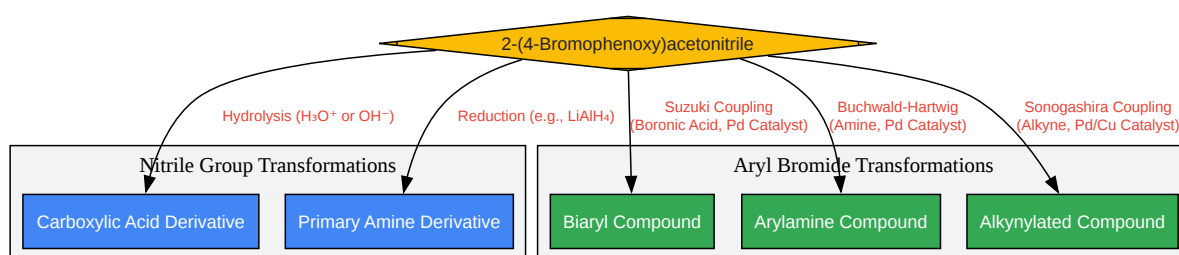
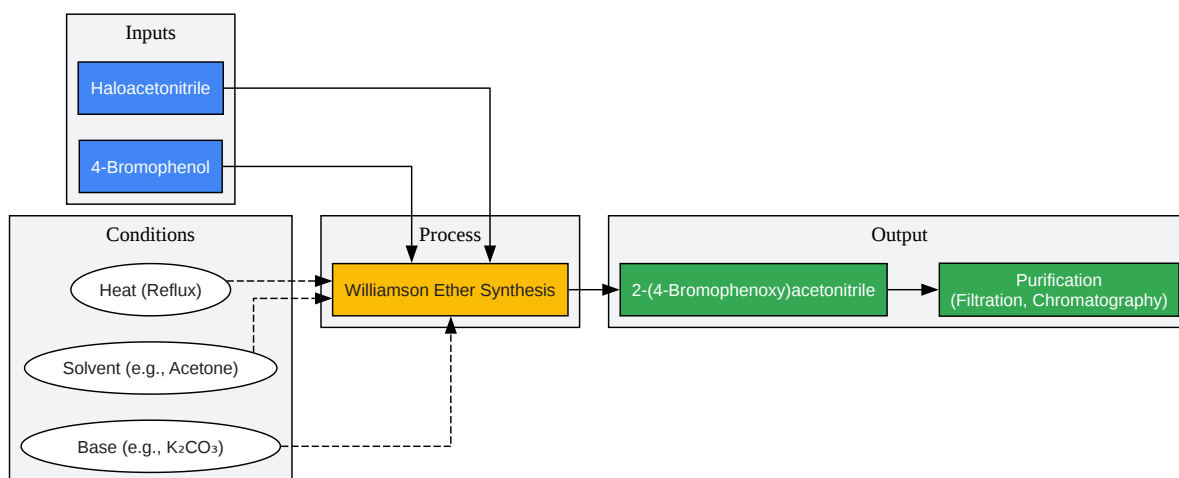
## Reactions at the Aryl Bromide

The bromine atom on the phenyl ring enables various palladium-catalyzed cross-coupling reactions, making it a powerful tool for constructing complex molecules.[6]

- Suzuki Coupling: Couples the aryl bromide with an organoboron compound to form a new C-C bond, leading to biaryl structures.[6]
- Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, enabling the synthesis of complex secondary or tertiary arylamines.[6]
- Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne to create a C-C bond, introducing an alkyne moiety into the molecule.[6]

## Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow and pathways involving **2-(4-bromophenoxy)acetonitrile**.



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